synthesis of 6-Phenyldihydrouracil derivatives for PROTACs
synthesis of 6-Phenyldihydrouracil derivatives for PROTACs
An In-depth Technical Guide to the Synthesis of 6-Phenyldihydrouracil Derivatives for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] While ligands for the E3 ligase Cereblon (CRBN), such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs), are widely used, they suffer from significant drawbacks, including chemical instability and a tendency to racemize.[1][3][][5]
To address these limitations, 6-phenyldihydrouracil (PDHU or PD) has been developed as a novel, achiral, and highly stable CRBN-binding ligand.[2][3][6] This guide provides a comprehensive overview of the synthesis of 6-phenyldihydrouracil derivatives and their incorporation into PROTACs, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
PROTAC Mechanism of Action with 6-Phenyldihydrouracil
A PDHU-based PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a PDHU-based PROTAC.
Synthesis of 6-Phenyldihydrouracil Derivatives and PROTACs
The synthesis of PDHU-based PROTACs involves a multi-step process that begins with the construction of the core PDHU scaffold, followed by functionalization with a linker, and concluding with the coupling to a warhead targeting the protein of interest.
Caption: General synthetic workflow for PDHU-based PROTACs.
Experimental Protocols
1. Synthesis of the 6-Phenyldihydrouracil (PDHU) Core
This protocol describes a general method for synthesizing the substituted PDHU core, which can be adapted based on the desired substitution pattern.[3]
-
Step 1: Synthesis of 3-(phenylamino)propanoic acid derivative.
-
To a solution of the appropriately substituted aniline (1.0 eq) in toluene (B28343), add acrylic acid (1.2 eq).
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold toluene and dry under vacuum to yield the 3-(phenylamino)propanoic acid intermediate.
-
-
Step 2: Cyclization to form the dihydrouracil (B119008) ring.
-
Suspend the 3-(phenylamino)propanoic acid intermediate (1.0 eq) and urea (1.5 eq) in glacial acetic acid.
-
Heat the mixture to 120 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the desired 6-phenyldihydrouracil derivative.
-
2. Installation of a Linker onto the PDHU Core
This protocol provides an example of attaching a linker to the PDHU core via Suzuki coupling, a common method for forming carbon-carbon bonds. This assumes a bromo-substituted PDHU derivative.
-
Reagents and Conditions:
-
To a mixture of the bromo-substituted PDHU (1.0 eq), a boronic acid or ester-terminated linker (1.2 eq), and potassium acetate (B1210297) (3.0 eq) in DMSO, add Pd(dppf)Cl₂ (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 12-16 hours under an argon atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the linker-functionalized PDHU derivative.
-
3. Coupling of the PDHU-Linker to a POI Warhead
This protocol describes the final amide coupling step to generate the complete PROTAC molecule, using HATU as the coupling agent.[3]
-
Reagents and Conditions:
-
If the linker on the PDHU derivative is Boc-protected, deprotect it using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature for 1 hour. Concentrate the solution under reduced pressure.
-
Dissolve the resulting amine salt (1.0 eq), the POI warhead containing a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by preparative HPLC to yield the final PDHU-based PROTAC.
-
Quantitative Data
The following tables summarize key quantitative data for representative 6-phenyldihydrouracil derivatives and their corresponding PROTACs, demonstrating their improved properties over traditional glutarimide-based ligands.
Table 1: Binding Affinity of Substituted PDHU Derivatives to CRBN
| Compound | Substitution Pattern | IC₅₀ (µM) for CRBN Binding | Reference |
| Pomalidomide | (glutarimide) | 0.245 | [7] |
| PDHU Compound 1 | p-CH₃, m-linker | 0.252 | [7] |
| PDHU 6F | 1,2,3-trisubstituted | Comparable to Lenalidomide | [3] |
Table 2: Degradation Potency of PDHU-based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PD-PROTAC 2 | LCK | KOPT-K1 | ~10 | >90 | [1] |
| PD-PROTAC 5 | LCK | KOPT-K1 | ~1 | >95 | [1] |
| BRD4 Degrader 12A | BRD4 | 22Rv1 | <100 | >90 | [3] |
Table 3: Chemical Stability of PDHU vs. Glutarimide-based Ligands
| Compound Type | Condition | Half-life (t₁/₂) | Key Finding | Reference |
| IMiD-based PROTAC | KOPT-K1 cell culture media | < 24 hours | Prone to hydrolysis | [1] |
| PG-based PROTAC | KOPT-K1 cell culture media | > 15 hours | Improved stability over IMiDs | [2] |
| PDHU-based PROTAC | KOPT-K1 cell culture media | Significantly > 24 hours | Superior chemical stability | [1] |
| PDHU Ligands | pH 8.8 buffer | Much more stable than lenalidomide | Resistant to hydrolysis and racemization | [3] |
Conclusion
6-Phenyldihydrouracil derivatives represent a significant advancement in the design of CRBN-recruiting PROTACs.[1][3] Their enhanced chemical stability and resistance to racemization overcome key liabilities of traditional glutarimide-based ligands, simplifying drug development and improving the pharmacological properties of the resulting degraders.[2][3] The synthetic routes outlined in this guide are robust and adaptable, providing a solid foundation for researchers and drug development professionals to explore this promising new class of molecules for targeted protein degradation. The superior attributes of the PDHU scaffold are poised to facilitate the creation of more potent, selective, and durable PROTAC therapeutics.
References
- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenyl Dihydrouracil (PD) Library - Enamine [enamine.net]
- 7. biopolymers.org.ua [biopolymers.org.ua]
